2-Amino-6-benzyl-4-(3,4-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Description
The compound of interest, 2-Amino-6-benzyl-4-(3,4-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide, is a multifaceted molecule that appears to be related to various heterocyclic compounds synthesized for potential applications in medicinal chemistry and material science. The papers provided discuss the synthesis, reactions, and characterization of structurally related compounds, which can offer insights into the behavior and properties of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the synthesis of 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides, which are synthesized via a three-component interaction involving 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, arylcarbaldehydes, and active methylene nitriles . The process can lead to the formation of the target 2-amino-4H-pyrans or to stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), which are new products from such interactions . The synthesis is selective and can be controlled based on the mechanism proposed in the study .
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using techniques such as single crystal X-ray diffraction, which was used to confirm the structure of the bis-adducts mentioned earlier . The molecular structure of these compounds is crucial for understanding their reactivity and potential applications. The asymmetric unit of a related co-crystal showed atoms of the fused-ring system and substituents like amino, cyano, and dimethoxyphenyl overlapped, indicating a complex molecular geometry .
Chemical Reactions Analysis
The reactivity of similar heterocyclic compounds is explored through their reactions with various reagents. For instance, 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile reacted with active halogen-containing reagents to afford thieno[2,3-b]pyridine derivatives and with hydrazine hydrate to give a pyrazolo[3,4-b]pyridine derivative . These reactions demonstrate the synthetic potential of such compounds and their ability to form diverse heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of these heterocyclic compounds are influenced by their molecular structure. For example, the co-crystal structure mentioned earlier forms a helical chain structure in the crystal, linked by duplex amine N—H⋯O(methoxy) hydrogen bonds . Such structural features can affect the solubility, stability, and intermolecular interactions of the compounds, which are important for their practical applications.
Scientific Research Applications
Synthesis and Mechanism
Research has demonstrated the synthesis of related dihydropyrano[3,2-c][2,1]benzothiazine dioxides through multicomponent reactions involving active methylene nitriles, arylcarbaldehydes, and 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. These compounds are synthesized via a three-component interaction, showcasing the flexibility in synthesizing a wide range of derivatives, including those with benzyl and dimethoxyphenyl groups. The mechanism of synthesis is complex and can lead to different products based on the reactants used, which suggests the compound can be synthesized through similar multicomponent reactions (Lega et al., 2016).
Biological Evaluation
A related study investigated the monoamine oxidase inhibitory activity of 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides. The compounds synthesized in this research were evaluated as selective inhibitors of monoamine oxidase A and B. The results indicated that certain derivatives possess selective inhibitory activities, which could be promising for the development of therapeutic agents (Ahmad et al., 2019).
Antimicrobial Activity
Another aspect of the research on similar compounds includes the synthesis and evaluation of antimicrobial activity. Compounds containing the pyrano[2,3-c]pyrazole-5-carbonitrile skeleton were synthesized and screened for antibacterial activity. The study demonstrates the potential of these compounds, including those similar to the compound , to serve as effective agents against various bacterial strains (Mahdi, 2015).
properties
IUPAC Name |
2-amino-6-benzyl-4-(3,4-dimethoxyphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5S/c1-33-22-13-12-18(14-23(22)34-2)24-20(15-28)27(29)35-25-19-10-6-7-11-21(19)30(36(31,32)26(24)25)16-17-8-4-3-5-9-17/h3-14,24H,16,29H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVASIBRYZXLPEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=CC=C5)N)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-benzyl-4-(3,4-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide |
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